4'-(3,4,5-Trifluorophenyl)-2,2,2-trifluoroacetophenone
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Overview
Description
2,2,2-Trifluoro-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethanone is a fluorinated organic compound with the molecular formula C14H6F6O. This compound is characterized by the presence of trifluoromethyl groups attached to both the ethanone and biphenyl moieties, making it highly fluorinated. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethanone typically involves the reaction of 3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl magnesium bromide with trifluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2,2,2-Trifluoro-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the additional trifluoromethyl groups on the biphenyl moiety.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains chlorine atoms instead of fluorine atoms on the biphenyl ring.
2,3,4-Trifluorotoluene: A simpler fluorinated aromatic compound with a different functional group.
Uniqueness
2,2,2-Trifluoro-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethanone is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and resistance to oxidative degradation, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1443342-56-0 |
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Molecular Formula |
C14H6F6O |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(3,4,5-trifluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H6F6O/c15-10-5-9(6-11(16)12(10)17)7-1-3-8(4-2-7)13(21)14(18,19)20/h1-6H |
InChI Key |
OIXMVMJUEDUXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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